4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide is a complex organic compound that features a quinoline and indazole moiety
Preparation Methods
The synthesis of 4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline and indazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinating agents, bases, and solvents like dichloromethane .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Scientific Research Applications
4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain pathways, leading to its therapeutic effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting antineoplastic activity .
Comparison with Similar Compounds
Similar compounds include other quinoline and indazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, quinoline derivatives are known for their antimicrobial properties, while indazole derivatives are often studied for their anticancer activities .
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Properties
Molecular Formula |
C26H21ClN4O4 |
---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide |
InChI |
InChI=1S/C26H21ClN4O4/c1-31-21-12-17(35-22-10-11-28-20-14-24(34-3)23(33-2)13-19(20)22)8-9-18(21)25(30-31)29-26(32)15-4-6-16(27)7-5-15/h4-14H,1-3H3,(H,29,30,32) |
InChI Key |
WBDUDLHFPDBXDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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